4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid
Overview
Description
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid is an organic compound that features a pyridine ring substituted with carboxylic acid groups at the 2 and 6 positions, and an ethoxy group at the 4 position, which is further substituted with a tert-butoxycarbonyl-protected amino group
Preparation Methods
The synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid typically involves multiple steps. One common method starts with pyridine-2,6-dicarboxylic acid, which undergoes a series of reactions to introduce the ethoxy group and the tert-butoxycarbonyl-protected amino group. The reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired substitutions occur at the correct positions on the pyridine ring .
Chemical Reactions Analysis
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl protecting group, revealing the free amino group.
Substitution: The compound can participate in substitution reactions, where the ethoxy or amino groups can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles
Scientific Research Applications
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl-protected amino group can be deprotected to reveal the active amino group, which can then participate in various biochemical pathways. The pyridine ring and carboxylic acid groups also play a role in the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-2,6-dicarboxylic acid include other pyridine derivatives with different substituents. For example:
Pyridine-2,6-dicarboxylic acid: Lacks the ethoxy and tert-butoxycarbonyl-protected amino groups.
4-(2-Aminoethoxy)pyridine-2,6-dicarboxylic acid: Similar structure but without the tert-butoxycarbonyl protecting group.
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)pyridine-3,5-dicarboxylic acid: Similar structure but with carboxylic acid groups at different positions. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]pyridine-2,6-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O7/c1-14(2,3)23-13(21)15-4-5-22-8-6-9(11(17)18)16-10(7-8)12(19)20/h6-7H,4-5H2,1-3H3,(H,15,21)(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGTVRIHSZAVQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=NC(=C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.